molecular formula C10H13NO3 B109654 (2S)-2-amino-4-phenoxybutanoic acid CAS No. 52161-80-5

(2S)-2-amino-4-phenoxybutanoic acid

Numéro de catalogue: B109654
Numéro CAS: 52161-80-5
Poids moléculaire: 195.21 g/mol
Clé InChI: OZTJTXTWPFGIHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-Amino-4-phenoxybutanoic acid is a chiral amino acid derivative characterized by a phenoxy group at the C4 position of its butanoic acid backbone. The (2S)-configuration at the α-carbon distinguishes it from other stereoisomers. The phenoxy substituent introduces moderate polarity and bulkiness, influencing solubility, reactivity, and biological interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-phenoxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-phenoxybutanoic acid with a suitable amine source under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, and hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (2S)-2-amino-4-phenoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Synthesis of ACE Inhibitors

One of the primary applications of (2S)-2-amino-4-phenoxybutanoic acid is its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in managing hypertension and heart failure. Notable ACE inhibitors synthesized using this compound include:

  • Analapril
  • Quinapril
  • Benazepril
  • Ramipril

The compound can be synthesized from L-aspartic acid through various methods, yielding high purity and efficiency, which is essential for mass production in pharmaceutical settings .

Anti-inflammatory Agents

Research indicates that this compound may have anti-inflammatory properties. It has been studied for its effects on cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Hepatitis C Virus Replication Inhibition

Recent studies have shown that 4-phenylbutyric acid can suppress Hepatitis C virus (HCV) replication. It appears to enhance the expression of hepcidin, a peptide that plays a role in iron metabolism and immune response, thereby reducing viral replication . This mechanism highlights its potential as a therapeutic agent against viral infections.

Osteogenesis and Bone Health

Another significant application is its role in promoting osteogenesis. Research has demonstrated that 4-phenylbutyric acid enhances mineralization during osteogenesis imperfecta treatment, indicating its potential utility in bone health and regeneration therapies .

Case Study 1: Antiviral Activity

A study published in 2020 investigated the antiviral effects of this compound on HCV. The results indicated a significant reduction in viral replication rates when treated with the compound, correlating with increased hepcidin levels in liver tissues .

Case Study 2: Osteogenic Potential

In another study focusing on osteogenesis imperfecta, researchers found that treatment with this compound significantly improved bone mineral density and quality in animal models, suggesting its potential as a therapeutic agent for bone-related disorders .

Mécanisme D'action

The mechanism of action of (2S)-2-amino-4-phenoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and properties of (2S)-2-amino-4-phenoxybutanoic acid and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent at C4 Key Properties References
This compound - C₁₀H₁₃NO₃ ~195.22 Phenoxy (ether) Moderate polarity, chiral center -
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride 3311-01-1 C₅H₁₂ClNO₃ 169.61 Methoxy Polar, hydrochloride salt enhances solubility
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid - C₁₀H₁₃NO₃ 195.22 Hydroxy and phenyl Stereochemical complexity, diol group
(2S)-2-Aminobutanoic acid - C₄H₉NO₂ 103.12 None Simple structure, high water solubility
(2S)-4-(Methylamino)-4-oxo-2-[4-(phosphonooxy)benzyl]butanoic acid - C₁₂H₁₆NO₇P 317.23 Methylamino-oxo and phosphonooxybenzyl Charged phosphate group, high molecular weight
(2S)-2-Amino-4-(4-ethylphenyl)butanoic acid 1260588-32-6 C₁₂H₁₇NO₂ 207.27 4-Ethylphenyl Lipophilic, bulky substituent

Functional and Application Differences

  • Phenoxy vs. Methoxy (): The phenoxy group in the target compound is bulkier and less polar than the methoxy group in its analog. Methoxy’s electron-donating nature may enhance solubility in polar solvents, while phenoxy’s aromaticity could improve binding to hydrophobic targets .
  • Hydroxy-Phenyl vs. Phenoxy (): (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid features a hydroxyl and phenyl group at C4, introducing hydrogen-bonding capability and stereochemical complexity. This contrasts with the ether-linked phenoxy group, which lacks hydrogen-bond donors but offers greater stability against oxidation .
  • Simpler Backbone (): (2S)-2-Aminobutanoic acid lacks a C4 substituent, resulting in higher water solubility but reduced steric and electronic effects for targeted interactions .
  • This compound’s high molecular weight (317.23 g/mol) may limit membrane permeability compared to the target compound .
  • This contrasts with the phenoxy group’s balance of hydrophobicity and polarity .

Activité Biologique

(2S)-2-amino-4-phenoxybutanoic acid, also known as L-homophenylalanine, is a non-proteinogenic amino acid that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound exhibits a range of biological activities that make it a valuable subject for research.

  • Molecular Formula : C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Melting Point : >300 °C
  • Boiling Point : 324.8 °C at 760 mmHg
  • Density : 1.2 g/cm³

1. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Research indicates that it can protect neurons from damage caused by excitotoxicity, which is often mediated by excessive glutamate signaling. This modulation of glutamate receptors has implications for treating neurological disorders such as Alzheimer's disease and multiple sclerosis .

2. Enzyme Inhibition

The compound has been shown to inhibit various enzymes, making it a valuable tool in studying enzyme functions and potential drug development. Notably, it has demonstrated inhibitory effects on urease and glutaminase, enzymes involved in metabolic processes that could be targeted for cancer therapy .

EnzymeActivityReference
UreaseInhibition
GlutaminaseInhibition

3. Role in Drug Synthesis

This compound serves as an important intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are critical in treating hypertension and heart failure. It is utilized in the production of several ACE inhibitors, including enalapril and ramipril .

Case Study 1: Neuroprotection in Models of Excitotoxicity

A study investigated the effects of this compound on neuronal cell lines exposed to high concentrations of glutamate. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Inhibition of Urease Activity

Research focused on the inhibitory effects of this compound on urease activity revealed a dose-dependent response, with significant inhibition observed at concentrations above 100 µM. This suggests its utility in conditions where urease activity contributes to pathophysiology, such as certain urinary tract infections .

The biological activities of this compound are largely attributed to its structural similarity to proteinogenic amino acids, allowing it to interact with various receptors and enzymes within biological systems. Its ability to modulate neurotransmitter systems indicates potential therapeutic applications for anxiety and depression disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (2S)-2-amino-4-phenoxybutanoic acid with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure this compound can be achieved via asymmetric catalysis or chiral pool synthesis. A plausible route involves:

Chiral Precursor Utilization : Start with L-aspartic acid derivatives to retain the (S)-configuration at the α-carbon.

Phenoxy Group Introduction : Perform nucleophilic substitution on a 4-bromo intermediate using phenol under basic conditions (e.g., K₂CO₃ in DMF) .

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA for Boc) .

Chiral Chromatography : Final purification via reverse-phase HPLC with a chiral stationary phase (e.g., cellulose-based columns) to ensure >99% enantiomeric excess .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer: Stereochemical validation requires a combination of techniques:

X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (2S) configuration .

Optical Rotation : Compare the measured specific rotation ([α]D) with literature values for analogous (S)-configured amino acids .

NMR Spectroscopy : Use NOESY or ROESY to detect spatial correlations between the α-proton and adjacent stereogenic centers. For example, coupling constants (J-values) in 1H^1H-NMR can distinguish between syn and anti conformers .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and byproducts.

Ion-Exchange Chromatography : Separate the zwitterionic amino acid from neutral impurities using Dowex 50WX8 resin at pH 6–7 .

Preparative TLC/Flash Chromatography : For small-scale purification, silica gel with a mobile phase of chloroform:methanol:acetic acid (8:2:0.1) resolves polar impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

Methodological Answer:

Functional Group Modifications : Synthesize analogs with variations in the phenoxy group (e.g., electron-withdrawing substituents) to assess binding affinity via surface plasmon resonance (SPR) .

Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., aminotransferases) using UV-Vis spectroscopy to monitor cofactor depletion (e.g., NADH at 340 nm) .

Molecular Docking : Perform in silico simulations (AutoDock Vina) to correlate substituent effects with binding energy in enzyme active sites .

Q. What mechanisms underlie the metabolic stability of this compound in vivo?

Methodological Answer:

Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS to assess CYP450-mediated oxidation .

Plasma Stability Testing : Monitor degradation in plasma (37°C, pH 7.4) to evaluate susceptibility to esterases or peptidases .

Radiolabeled Tracers : Use 14C^{14}C-labeled analogs to track metabolic pathways and identify major metabolites (e.g., hydroxylation at the phenyl ring) .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer:

Enantiomer-Specific Activity : Compare the (2S) and (2R) enantiomers in receptor-binding assays (e.g., radioligand displacement) to determine stereoselectivity .

Notes

  • Key references include PubChem, EPA DSSTox, and peer-reviewed synthesis protocols .
  • Methodologies are extrapolated from structurally related compounds in the evidence.

Propriétés

IUPAC Name

(2S)-2-amino-4-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTJTXTWPFGIHY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966522
Record name O-Phenylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52161-80-5
Record name O-Phenylhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052161805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Phenylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.